1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a piperidine derivative, characterized by a piperidine ring with an additional aminoethyl group attached.
- The compound exists as a colorless to yellowish liquid and has a melting point of 67-70 °C and a boiling point of 186 °C .
- Its chemical structure is as follows:
CH3−CH(NH2)−C(H2CH3)−CH2−CH2−NH2
1-[1-(2-Methylpropyl)piperidin-4-yl]ethan-1-amine: is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 g/mol .
Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions.
Scientific Research Applications
Organic Synthesis: It serves as an intermediate in organic synthesis, aiding in the preparation of more complex molecules.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development.
Industry: It finds applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action for this compound depends on its specific use. It may interact with receptors, enzymes, or cellular pathways.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its unique feature lies in the combination of the piperidine ring and the aminoethyl group.
Similar Compounds: Other related compounds include , , and .
Remember that this compound’s applications and properties continue to be explored, and ongoing research may reveal additional insights.
Properties
Molecular Formula |
C11H24N2 |
---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)piperidin-4-yl]ethanamine |
InChI |
InChI=1S/C11H24N2/c1-9(2)8-13-6-4-11(5-7-13)10(3)12/h9-11H,4-8,12H2,1-3H3 |
InChI Key |
LFQCKYKBGYTNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.